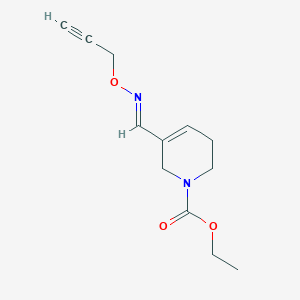
4-(4-メチルフェニルチオ)ベンゾフェノン
概要
説明
4-(4-Methylphenylthio)benzophenone is a chemical compound known for its role as a photoinitiator in various industrial applications. It is a derivative of benzophenone, which is widely used in the production of UV filters and UV-ink photoinitiators. The compound’s unique structure, featuring a methylphenylthio group, contributes to its distinct chemical properties and applications .
科学的研究の応用
4-(4-Methylphenylthio)benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of high-performance polymers.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its potential as a photosensitizer in medical treatments.
Industry: Utilized in the manufacturing of UV-curable coatings, inks, and adhesives
作用機序
Target of Action
The primary target of 4-(4-Methylphenylthio)benzophenone is the photo-initiating process in UV-curing applications . The compound is used as a photoinitiator, which plays a crucial role in the photo-curing and photopolymerization processes .
Mode of Action
The compound’s mode of action is primarily through its interaction with UV light. It absorbs UV light and initiates a photochemical reaction . The photoinitiating properties of benzophenones are mainly attributed to the extent of π-conjugation and the amount of delocalization in the molecule . By understanding the interplay of conjugation, delocalization, and substituent effects, the photo-initiating properties of benzophenone derivatives can be fine-tuned for specific applications .
Biochemical Pathways
The compound affects the biochemical pathway of UV-curing and photopolymerization . Upon absorption of UV light, it undergoes a photochemical reaction that leads to the initiation of the polymerization process . This process is crucial in applications such as coatings, varnishes, adhesives, printing inks, and electronics .
Pharmacokinetics
This characteristic is important for its function as a photoinitiator, as it needs to be well-distributed in the medium (e.g., a coating or ink) where the UV-curing process takes place .
Result of Action
The result of the compound’s action is the initiation of a polymerization process upon exposure to UV light . This leads to the curing of materials such as coatings, varnishes, and inks . The compound’s action thus contributes to the formation of products with desirable properties such as high productivity, low energy consumption, and low solvent emissions .
Action Environment
The efficacy and stability of 4-(4-Methylphenylthio)benzophenone are influenced by environmental factors such as light and temperature. Its photoinitiating properties require the presence of UV light . Moreover, the compound has a melting point of 73-87°C and a boiling point of 477.77°C , indicating that it can remain stable under a wide range of temperatures. It should be stored in a dark place to prevent unnecessary photochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenylthio)benzophenone typically involves the reaction of 4-methylthiophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methylthiophenol attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(4-Methylphenylthio)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors under controlled temperature and pressure conditions to maintain consistency and quality .
化学反応の分析
Types of Reactions
4-(4-Methylphenylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
類似化合物との比較
Similar Compounds
Benzophenone: A widely used photoinitiator with similar applications but lacks the methylphenylthio group.
4-Benzoyl-4’-methyldiphenyl Sulfide: Another derivative with similar photoinitiating properties but different substituents.
Uniqueness
4-(4-Methylphenylthio)benzophenone is unique due to the presence of the methylphenylthio group, which enhances its photoinitiating properties by increasing the degree of conjugation and delocalization within the molecule. This structural feature allows for tailored light absorption and improved efficiency in photochemical applications .
特性
IUPAC Name |
[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHQYYNDKZDVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888614 | |
| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-85-9 | |
| Record name | 4-Benzoyl-4′-methyldiphenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylphenylthio)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-(4-Methylphenylthio)benzophenone detected in food?
A1: Research suggests that the presence of 4-(4-Methylphenylthio)benzophenone in food is likely due to migration from printed paper/board packaging. A UK survey analyzed 350 foodstuffs packaged in printed paper/board and detected this compound in some samples. Analysis of the corresponding packaging materials confirmed the presence of 4-(4-Methylphenylthio)benzophenone in most cases, supporting the migration hypothesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)




![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)



